

Spectroscopic Data for 2-(4-Bromophenoxy)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromophenoxy)pyrimidine

Cat. No.: B1290870

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(4-Bromophenoxy)pyrimidine**. Due to the limited availability of published experimental spectra, this guide utilizes predicted data from validated computational models to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(4-Bromophenoxy)pyrimidine**. These values were obtained using computational chemistry software and databases and are intended to serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Frequency: 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.55	Doublet	2H	H-4, H-6 (Pyrimidine)
7.55	Doublet	2H	H-3', H-5' (Bromophenyl)
7.10	Doublet	2H	H-2', H-6' (Bromophenyl)
7.00	Triplet	1H	H-5 (Pyrimidine)

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Frequency: 100 MHz)

Chemical Shift (δ , ppm)	Assignment
164.0	C-2 (Pyrimidine)
158.5	C-4, C-6 (Pyrimidine)
152.0	C-1' (Bromophenyl)
133.0	C-3', C-5' (Bromophenyl)
123.0	C-2', C-6' (Bromophenyl)
118.0	C-4' (Bromophenyl)
112.0	C-5 (Pyrimidine)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
1600-1550	Strong	C=N Stretch (Pyrimidine Ring)
1580-1450	Strong	Aromatic C=C Stretch
1250-1200	Strong	Aryl-O Stretch (Asymmetric)
1050-1000	Medium	Aryl-O Stretch (Symmetric)
850-800	Strong	p-Disubstituted Benzene C-H Bend
700-600	Medium	C-Br Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
264/266	100	[M] ⁺ (Molecular Ion, Br isotope pattern)
185	40	[M - Br] ⁺
157	60	[M - C ₄ H ₃ N ₂ O] ⁺
79	30	[C ₄ H ₃ N ₂] ⁺

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for solid organic compounds like **2-(4-Bromophenoxy)pyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-(4-Bromophenoxy)pyrimidine**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (for a 400 MHz spectrometer):
 - ^1H NMR:
 - Spectral Width: -2 to 12 ppm
 - Pulse Width: 30°
 - Acquisition Time: 4 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16
 - ^{13}C NMR:
 - Spectral Width: 0 to 200 ppm
 - Pulse Width: 30°
 - Acquisition Time: 1.5 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024
 - Broadband proton decoupling will be applied.
- Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.
- Integrate the peaks in the ^1H NMR spectrum.

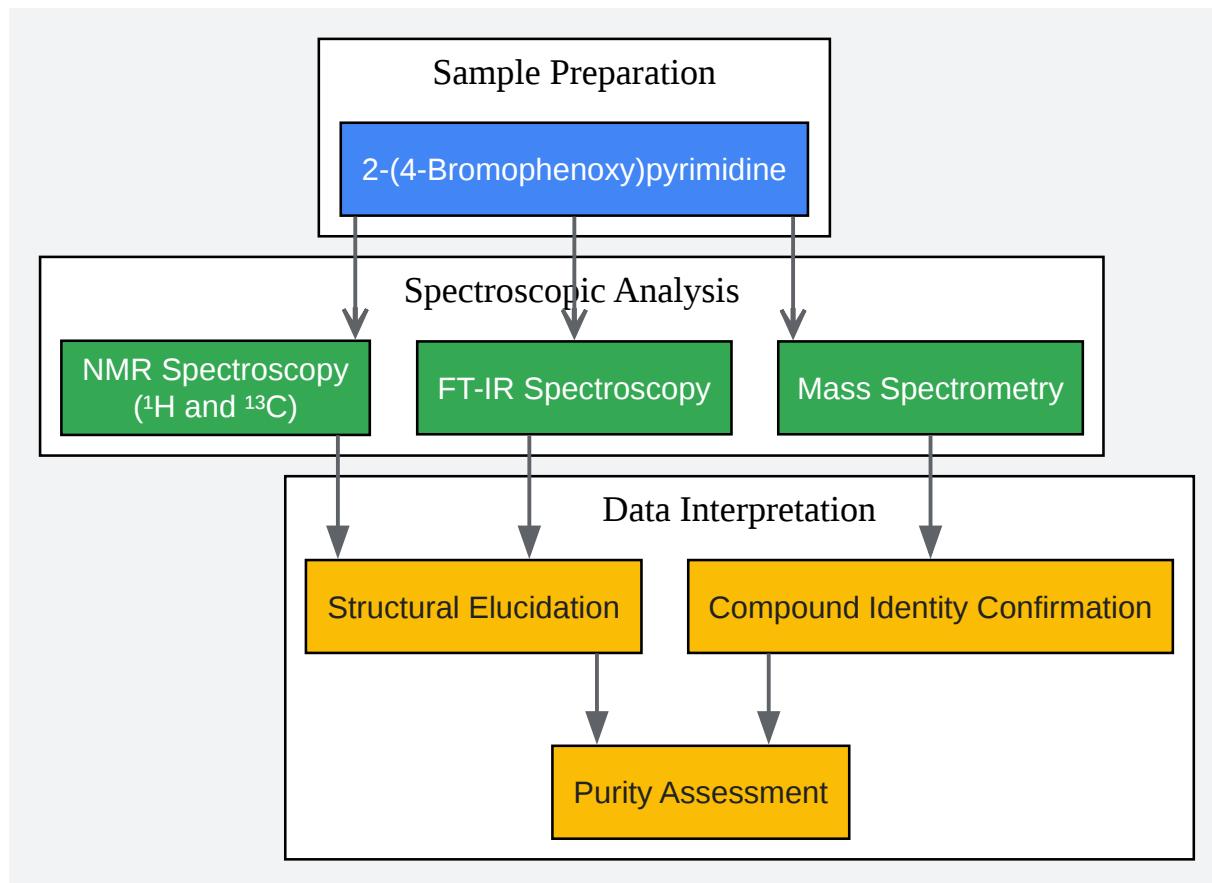
Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the compound.

Methodology (Attenuated Total Reflectance - ATR):

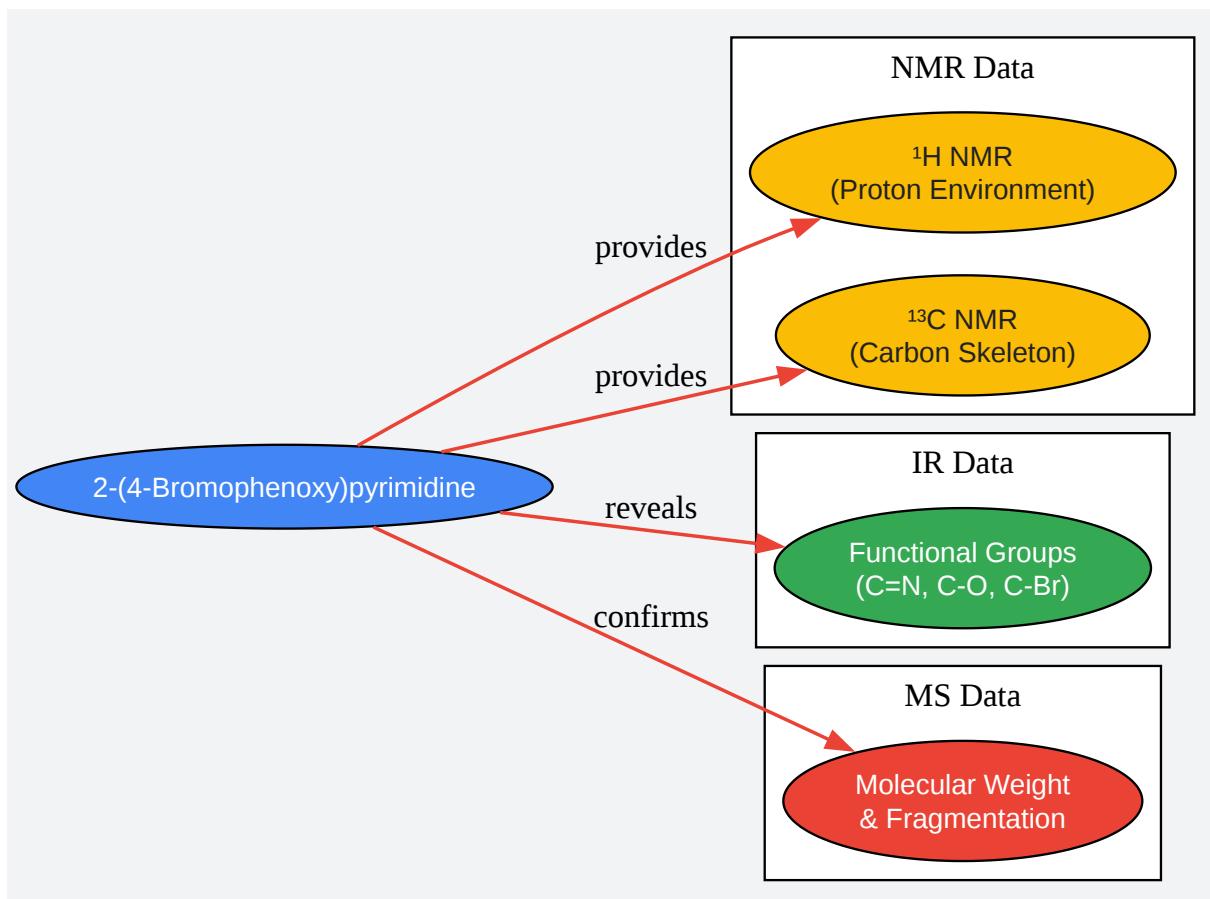
- Instrument Setup:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
 - Record a background spectrum of the empty ATR accessory.
- Sample Analysis:
 - Place a small amount of solid **2-(4-Bromophenoxy)pyrimidine** onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)


Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of **2-(4-Bromophenoxy)pyrimidine** (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
 - Desolvation Gas Flow (N₂): 600 L/hr.
 - Mass Range: m/z 50-500.
- Data Acquisition and Analysis:
 - Infuse the sample solution into the mass spectrometer at a flow rate of 10 µL/min.
 - Acquire the mass spectrum.
 - Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing ions.


Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data obtained.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Logical relationship of spectroscopic data.

- To cite this document: BenchChem. [Spectroscopic Data for 2-(4-Bromophenoxy)pyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1290870#spectroscopic-data-for-2-4-bromophenoxy-pyrimidine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com